molecular formula C26H15Cl3N4O4S2 B11548418 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide

Cat. No.: B11548418
M. Wt: 617.9 g/mol
InChI Key: FOYJNJWQRAITRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This core can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in pyridine, yielding the benzothiadiazole with by-products of sulfur dioxide and hydrochloric acid . The subsequent steps involve introducing the sulfonamido, chloro, and benzoyl groups through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing by-products and waste. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide involves its interaction with molecular targets and pathways within biological systems. The benzothiadiazole core can participate in redox reactions, while the sulfonamido and benzoyl groups can interact with proteins and enzymes, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H15Cl3N4O4S2

Molecular Weight

617.9 g/mol

IUPAC Name

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-5-chloro-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]benzamide

InChI

InChI=1S/C26H15Cl3N4O4S2/c27-15-6-4-14(5-7-15)25(34)18-10-9-17(13-20(18)29)30-26(35)19-12-16(28)8-11-21(19)33-39(36,37)23-3-1-2-22-24(23)32-38-31-22/h1-13,33H,(H,30,35)

InChI Key

FOYJNJWQRAITRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)C(=O)C5=CC=C(C=C5)Cl)Cl

Origin of Product

United States

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